(2Z)-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(4-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with ethoxy, fluorophenyl, methoxyphenyl, and carboxamide groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo various functional group transformations, including nitration, reduction, and cyclization reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale research and development.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways by acting as an agonist or antagonist. The exact mechanism would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid and electrolyte replacement.
Uniqueness
(2Z)-N-(4-ETHOXYPHENYL)-2-[(2-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups and a thiazinane ring. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds like dichloroaniline and Ringer’s lactate solution.
Properties
Molecular Formula |
C28H28FN3O4S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-fluorophenyl)imino-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C28H28FN3O4S/c1-3-36-22-14-10-20(11-15-22)30-27(34)25-18-26(33)32(17-16-19-8-12-21(35-2)13-9-19)28(37-25)31-24-7-5-4-6-23(24)29/h4-15,25H,3,16-18H2,1-2H3,(H,30,34) |
InChI Key |
NFVNLADQSVAXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3F)S2)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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